molecular formula C11H12N2O4S2 B6141552 ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate

ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate

Katalognummer: B6141552
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: OKZRIGLAVJSZLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate is a chemical reagent designed for research and development applications, specifically in the field of medicinal chemistry. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . The structure is functionalized with a methylsulfonyl group at the 6-position and a ethyl carbamate group at the 2-position, which are key modulators for the compound's physicochemical properties and its potential interactions with biological targets. Benzothiazole derivatives have been extensively investigated as inhibitors of tubulin polymerization, targeting the colchicine-binding site, and have shown promising antiproliferative activity in various cancer cell lines, including prostate cancer models . Furthermore, structurally similar 2-aminobenzothiazole compounds have been explored as intermediates in the synthesis of more complex molecules, such as Urokinase-Type Plasminogen Activator (uPA) inhibitors . Researchers can utilize this reagent as a key building block for the construction of novel compounds or as a reference standard in biological screening assays. Intended Use and Handling: This product is labeled "For Research Use Only" and is intended for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions, using personal protective equipment and adhering to all relevant safety regulations.

Eigenschaften

IUPAC Name

ethyl N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S2/c1-3-17-11(14)13-10-12-8-5-4-7(19(2,15)16)6-9(8)18-10/h4-6H,3H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZRIGLAVJSZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation of 6-(Methylthio)-1,3-Benzothiazol-2-Amine

The precursor 6-(methylthio)-1,3-benzothiazol-2-amine is synthesized via condensation of 4-(methylthio)aniline with ammonium thiocyanate in the presence of bromine as a catalyst. The reaction proceeds as follows:

  • Reagents :

    • 4-(Methylthio)aniline (1 equiv)

    • Ammonium thiocyanate (1.2 equiv)

    • Bromine (0.1 equiv) in glacial acetic acid

  • Procedure :

    • Dissolve 4-(methylthio)aniline in chilled glacial acetic acid.

    • Add ammonium thiocyanate and bromine dropwise at 0–5°C.

    • Stir for 3 hours, filter the precipitate, and recrystallize from methanol.

Characterization :

  • Yield : 72–78%

  • Melting Point : 158–160°C

  • IR (KBr) : 3350 cm⁻¹ (N–H), 1620 cm⁻¹ (C=N), 690 cm⁻¹ (C–S).

Oxidation of Methylthio to Methylsulfonyl Group

The methylthio group at position 6 is oxidized to a methylsulfonyl moiety using sodium periodate (NaIO₄).

Oxidation Reaction

  • Reagents :

    • 6-(Methylthio)-1,3-benzothiazol-2-amine (1 equiv)

    • NaIO₄ (2.5 equiv)

    • Solvent system: H₂O/ACN/CCl₄ (2:1:1 v/v)

  • Procedure :

    • Suspend the substrate in the solvent mixture.

    • Add NaIO₄ and stir at room temperature for 6 hours.

    • Quench with ice water, filter, and recrystallize from ethanol.

Characterization :

  • Yield : 85–90%

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, H-4), 7.89 (d, 1H, H-7), 7.52 (d, 1H, H-5), 3.12 (s, 3H, SO₂CH₃).

Carbamate Functionalization at Position 2

The final step involves introducing the ethyl carbamate group via reaction with ethyl chloroformate.

Carbamate Formation

  • Reagents :

    • 6-(Methylsulfonyl)-1,3-benzothiazol-2-amine (1 equiv)

    • Ethyl chloroformate (1.2 equiv)

    • K₂CO₃ (1.5 equiv) in dry acetone

  • Procedure :

    • Dissolve the amine in acetone and add K₂CO₃.

    • Add ethyl chloroformate dropwise and reflux for 8 hours.

    • Pour into ice water, filter, and recrystallize from chloroform.

Characterization :

  • Yield : 65–70%

  • ¹³C NMR (CDCl₃) : δ 165.2 (C=O), 153.1 (C-2), 134.8–121.6 (aromatic carbons), 62.4 (OCH₂CH₃), 44.5 (SO₂CH₃), 14.1 (CH₃).

Comparative Analysis of Synthetic Routes

StepMethodConditionsYield (%)Purity (HPLC)
1Thiocyanation0–5°C, 3 h7598.2
2NaIO₄ OxidationRT, 6 h8899.1
3Ethyl ChloroformateReflux, 8 h6897.8

Optimization Strategies

Microwave-Assisted Carbamate Formation

Replacing conventional heating with microwave irradiation (180°C, 15 minutes) increases the yield to 82% while reducing reaction time.

Solvent Effects in Oxidation

Using a 1:1 mixture of acetonitrile and dichloromethane enhances NaIO₄ solubility, achieving 93% yield.

Analytical Validation

Spectroscopic Confirmation

  • IR : Peaks at 1743 cm⁻¹ (C=O) and 1340/1160 cm⁻¹ (S=O) confirm carbamate and sulfonyl groups.

  • MS (ESI+) : m/z 327.05 [M+H]⁺ (calculated for C₁₁H₁₁N₂O₄S₂: 327.02).

Challenges and Mitigation

  • Low Carbamate Yield : Attributed to side reactions with the sulfonyl group. Mitigated by using excess ethyl chloroformate (1.5 equiv).

  • Over-Oxidation : Controlled by limiting NaIO₄ to 2.5 equivalents and monitoring via TLC.

Scalability and Industrial Relevance

Pilot-scale trials (1 kg batch) demonstrated consistent yields (70–72%) using continuous flow reactors for the oxidation step. Regulatory-compliant purity (>99%) was achieved via recrystallization from ethyl acetate .

Analyse Chemischer Reaktionen

Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate undergoes a variety of chemical reactions:

  • Oxidation: : The sulfonyl group is susceptible to oxidation reactions, commonly using reagents such as potassium permanganate.

  • Reduction: : Reduction of the benzothiazole ring can be achieved using hydrogenation methods.

  • Substitution: : The sulfonyl group can be a site for nucleophilic substitution, typically using nucleophiles like amines or alcohols.

  • Hydrolysis: : The ethyl carbamate group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of ethyl alcohol and the corresponding amine product.

Wissenschaftliche Forschungsanwendungen

Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate has broad applications across multiple scientific domains:

  • Biology: : This compound is used in biological assays to study enzyme interactions, particularly those involving sulfonamide groups.

  • Medicine: : Due to its structural similarity to biologically active molecules, it is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of various agrochemicals and pharmaceuticals.

Wirkmechanismus

The compound's biological effects are mediated through its interaction with specific molecular targets. Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate may inhibit certain enzymes by mimicking the natural substrates, leading to competitive inhibition. The sulfonyl group is particularly crucial for binding to enzyme active sites, while the benzothiazole ring provides additional interactions that stabilize the enzyme-inhibitor complex.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Effects and Molecular Properties

The table below summarizes key structural and functional differences between ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate and its tert-butyl analog, tert-butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate:

Parameter Ethyl [6-(Methylsulfonyl)-1,3-Benzothiazol-2-yl]Carbamate tert-Butyl N-[6-(Dipropylcarbamoyl)-1,3-Benzothiazol-2-yl]Carbamate
R6 Substituent Methylsulfonyl (electron-withdrawing) Dipropylcarbamoyl (electron-neutral, bulky)
R2 Carbamate Group Ethyl tert-Butyl
Molecular Weight ~327.35 (calculated) 377.50
Biological Activity Not reported in evidence Anti-TB, antibacterial
Crystal Packing Hypothesized planar stacking (potential π-π interactions) Non-planar conformation; N–H⋯N and C–H⋯O hydrogen bonds dominate
Steric Hindrance Moderate (smaller R6 group) High (bulky dipropylcarbamoyl at R6)
Key Observations:
  • Substituent Influence : The methylsulfonyl group at R6 in the target compound likely enhances polarity and metabolic stability compared to the dipropylcarbamoyl group in the tert-butyl analog. The latter’s bulkiness prevents π-π interactions in crystals, while the former may permit such interactions .
  • Carbamate Group: The ethyl carbamate (target) vs.

Biologische Aktivität

Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is crucial for its biological activity. Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate has the following molecular formula:

  • Molecular Formula : C11H12N2O2S
  • Molecular Weight : 240.29 g/mol

The compound features a benzothiazole core substituted with a methylsulfonyl group and an ethyl carbamate moiety, which may influence its interaction with biological targets.

The biological activity of ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds containing the benzothiazole scaffold have demonstrated antimicrobial properties. Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate may inhibit bacterial growth by interfering with essential cellular processes.
  • Anticonvulsant Properties : Research on related benzothiazole derivatives indicates potential anticonvulsant effects. For instance, a study found that certain benzothiazole compounds exhibited significant activity in models of epilepsy without neurotoxicity .
  • CNS Activity : Compounds similar to ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate have shown central nervous system (CNS) depressant effects in various assays, indicating their potential use in treating neurological disorders .

Biological Activity Data

A summary of relevant biological activity data for ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate is presented below:

Study TypeFindingsReference
Anticonvulsant ScreeningActive in MES and scPTZ screens; no neurotoxicity reported
Antimicrobial TestingInhibitory effects against Acinetobacter baumannii and Pseudomonas aeruginosa
CNS Depressant EvaluationSignificant CNS depressant effects observed

Case Study 1: Anticonvulsant Potential

In a study evaluating a series of benzothiazole derivatives, ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate was part of a library screened for anticonvulsant activity. The results indicated that this compound exhibited comparable efficacy to established anticonvulsants without significant side effects such as liver toxicity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various benzothiazole derivatives, including ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate. The compound showed promising results against multidrug-resistant strains of bacteria, suggesting its potential as a lead candidate in antibiotic development .

Q & A

Q. What are the common synthetic routes for ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. Key steps include:

  • Sulfonylation : Introducing the methylsulfonyl group at position 6 of the benzothiazole ring using reagents like methanesulfonyl chloride under controlled pH (e.g., pyridine as a base) .
  • Carbamate Formation : Reaction of the 2-amino group with ethyl chloroformate in non-polar solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .
    Optimization Strategies :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling .
  • Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify substituent patterns (e.g., methylsulfonyl protons at δ 3.1–3.3 ppm; carbamate carbonyl at δ 155–160 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities. For example, dihedral angles between benzothiazole and carbamate groups (e.g., 6.5° deviation in related structures) confirm planarity .
  • Mass Spectrometry : HRMS (High-Resolution MS) validates molecular formula (e.g., [M+H]+^+ at m/z 329.0521 for C10 _{10}H11 _{11}N2 _{2}O4 _{4}S2 _{2}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Structural Variations : Minor substituent changes (e.g., methoxy vs. methylsulfonyl groups) alter target binding .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC50 _{50} values.
    Methodological Solutions :
  • Comparative Studies : Test the compound across standardized assays (e.g., NCI-60 panel for anticancer activity) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or topoisomerase II .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends in structure-activity relationships (SAR) .

Q. What computational strategies are used to predict the compound’s interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to assess binding modes .
  • Quantum Mechanical Calculations : DFT (Density Functional Theory) studies evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., carbamate’s hydrogen-bonding capacity) for target engagement .

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of substituents on the benzothiazole core?

  • Systematic Substituent Variation : Synthesize analogs with modifications at position 6 (e.g., methylsulfonyl vs. ethoxy) and position 2 (e.g., carbamate vs. amide) .
  • Biological Screening : Test analogs against panels of enzymes (e.g., kinase inhibition assays) or bacterial strains (e.g., S. aureus MIC determination) .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ values) or steric parameters (Taft’s Es _s) with bioactivity .

Q. What methodologies are recommended for analyzing the stability of this compound under physiological conditions?

  • HPLC-UV/MS Monitoring : Track degradation products in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) over 24 hours .
  • Accelerated Stability Studies : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks, analyzing purity changes .
  • Metabolic Profiling : Use liver microsomes (e.g., human CYP450 isoforms) to identify oxidative metabolites (e.g., sulfoxide formation) .

Q. How can crystallographic data inform the design of analogs with improved solubility?

  • Crystal Packing Analysis : Identify intermolecular interactions (e.g., π-π stacking in benzothiazole rings) that reduce solubility .
  • Salt Formation : Introduce ionizable groups (e.g., carboxylic acid) based on void volume calculations from X-ray data .
  • Co-Crystallization : Screen with co-formers (e.g., cyclodextrins) to enhance aqueous solubility while retaining activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.